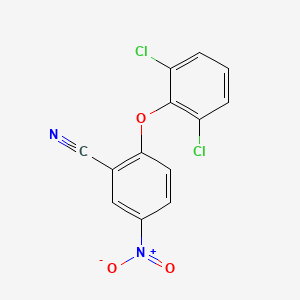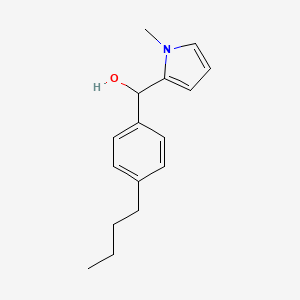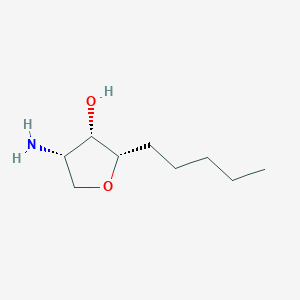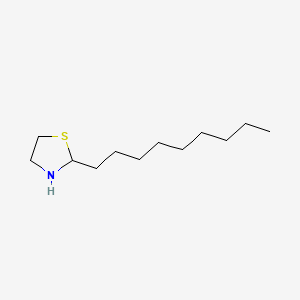
2-Nonylthiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonylthiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties. The presence of a nonyl group (a nine-carbon alkyl chain) attached to the thiazolidine ring enhances its lipophilicity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylthiazolidine typically involves the condensation of nonylamine with a thiocarbonyl compound. One common method is the reaction of nonylamine with carbon disulfide (CS₂) in the presence of a base, followed by cyclization to form the thiazolidine ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Solvent: Polar solvents like ethanol or methanol are commonly used.
Catalysts: Basic catalysts such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nonylthiazolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution Reagents: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Nonylthiazolidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown that thiazolidine derivatives can act as anti-inflammatory and anticancer agents, providing a basis for drug development.
Industry: this compound is used in the formulation of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Nonylthiazolidine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can modulate enzyme activity and inhibit the growth of microorganisms by disrupting their metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Thiazolidine: The parent compound with a simpler structure and similar biological properties.
2-Methylthiazolidine: A derivative with a methyl group instead of a nonyl group, exhibiting different lipophilicity and biological activity.
Thiazolidinedione: A related compound used in the treatment of diabetes, known for its ability to activate peroxisome proliferator-activated receptors (PPARs).
Uniqueness of 2-Nonylthiazolidine: The presence of the nonyl group in this compound enhances its lipophilicity, making it more effective in penetrating biological membranes. This unique property distinguishes it from other thiazolidine derivatives and broadens its range of applications in medicinal chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
116112-94-8 |
|---|---|
Molekularformel |
C12H25NS |
Molekulargewicht |
215.40 g/mol |
IUPAC-Name |
2-nonyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H25NS/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12-13H,2-11H2,1H3 |
InChI-Schlüssel |
DOTWLKBBHRRWHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1NCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


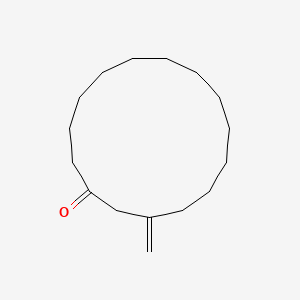

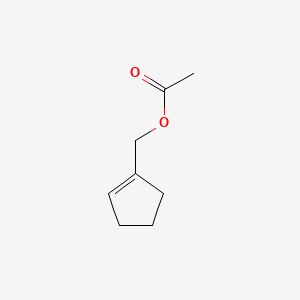
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
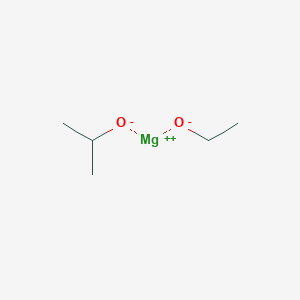
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
